Frovatriptan-Succinat-Anhydrat

Übersicht

Beschreibung

Frovatriptan Succinate is a pharmaceutical compound used primarily for the acute treatment of migraine headaches, including those associated with menstruation . It is a member of the triptan class of drugs, which are selective serotonin receptor agonists. Frovatriptan Succinate works by causing vasoconstriction of the arteries and veins that supply blood to the head, thereby alleviating migraine symptoms .

Wissenschaftliche Forschungsanwendungen

Frovatriptan Succinate has several scientific research applications:

Chemistry: It is used as a model compound in studies of serotonin receptor agonists and their interactions.

Biology: Research on frovatriptan succinate anhydrous helps in understanding the biological mechanisms underlying migraine and other neurological disorders.

Industry: The compound is used in the pharmaceutical industry for the development of migraine medications.

Wirkmechanismus

Frovatriptan succinate anhydrous, also known as Frovatriptan (succinate), is a potent and selective serotonin (5-HT) receptor agonist used in the treatment of migraines .

Target of Action

Frovatriptan primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are found on the smooth muscle cells of cranial arteries and veins, which supply blood to the head .

Mode of Action

Frovatriptan acts as a selective agonist for the 5-HT1B and 5-HT1D receptors, causing vasoconstriction of the cranial blood vessels . This action inhibits the excessive dilation of these vessels, which is often associated with the onset of a migraine .

Biochemical Pathways

It is believed that the drug’s action on the 5-ht1b and 5-ht1d receptors helps to reduce sterile inflammation associated with antidromic neuronal transmission, which is correlated with the relief of migraine .

Pharmacokinetics

Frovatriptan exhibits linear pharmacokinetics with a terminal elimination half-life of approximately 26 hours, making it the longest within its class . It is primarily metabolized in the liver via the CYP1A2 enzyme . The drug is excreted in both feces (62%) and urine (32%) . Notably, the systemic exposure to Frovatriptan is approximately 2-fold greater in females than in males .

Result of Action

The primary result of Frovatriptan’s action is the relief of migraine symptoms, including pain, throbbing, and sensitivity to light and sound . By causing vasoconstriction of cranial blood vessels, Frovatriptan can effectively alleviate these symptoms and provide relief to individuals suffering from migraines .

Action Environment

The action of Frovatriptan can be influenced by various environmental factors. For instance, the drug’s stability and efficacy can be affected by relative humidity . Additionally, individual factors such as age, gender, and hepatic function can also influence the drug’s action . For example, the systemic exposure to Frovatriptan is higher in females than in males, and the drug’s area under the curve (AUC) is 1.5- to 2-fold higher in elderly subjects .

Biochemische Analyse

Biochemical Properties

Frovatriptan Succinate Anhydrous is a 5-HT1B/1D receptor agonist . It binds with high affinity to these receptors . It has no significant effects on GABA A mediated channel activity and has no significant affinity for benzodiazepine binding sites .

Cellular Effects

Frovatriptan Succinate Anhydrous is believed to act on extracerebral, intracranial arteries and to inhibit excessive dilation of these vessels in migraine . This suggests that it influences cell function by affecting blood flow.

Molecular Mechanism

The molecular mechanism of Frovatriptan Succinate Anhydrous involves its action as a 5-HT receptor agonist . It binds with high affinity to 5-HT1B and 5-HT1D receptors . This binding is believed to cause vasoconstriction of arteries and veins that supply blood to the head .

Temporal Effects in Laboratory Settings

In laboratory settings, two different anhydrous forms of Frovatriptan Succinate were produced from two hydrates, by solvent mediated and solid-state transformation techniques . On exposure to humidity, both the anhydrous forms were found to be unstable and convert to their corresponding hydrated form .

Vorbereitungsmethoden

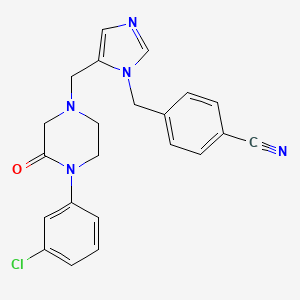

Synthetic Routes and Reaction Conditions

The synthesis of frovatriptan succinate anhydrous involves several steps. One common method starts with the reaction of 4-cyanophenylhydrazine hydrochloride with 4-benzyloxycyclohexanone in acetic acid to form 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole . This intermediate is then hydrolyzed with sodium hydroxide to yield 3-hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole, which is further treated with tosyl chloride in the presence of pyridine to produce the corresponding tosylated tetrahydrocarbazole . The tosyl group is removed by treatment with methylamine, resulting in 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole . Finally, the benzyl group is deprotected by hydrogenolysis in the presence of palladium-activated carbon and succinic acid to yield frovatriptan succinate anhydrous .

Industrial Production Methods

Industrial production of frovatriptan succinate anhydrous typically involves optimization of the above synthetic route to ensure high yield and purity. The process conditions, such as temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired product. Additionally, crystallization techniques are employed to obtain the anhydrous form of frovatriptan succinate .

Analyse Chemischer Reaktionen

Types of Reactions

Frovatriptan Succinate undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like methylamine and tosyl chloride are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Sumatriptan

- Rizatriptan

- Zolmitriptan

- Naratriptan

Comparison

Frovatriptan Succinate is unique among triptans due to its longer half-life, which provides sustained relief from migraine symptoms . Additionally, it has a high affinity for 5-HT1B and 5-HT1D receptors, making it particularly effective in treating menstrual migraines . Compared to other triptans, frovatriptan has a slower onset of action but a longer duration of effect, which can be advantageous for certain patients .

Eigenschaften

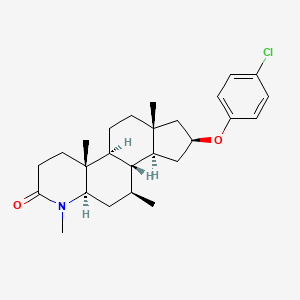

IUPAC Name |

butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTHWNUUXINXHN-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166543 | |

| Record name | Frovatriptan succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158930-09-7, 158930-17-7 | |

| Record name | Frovatriptan succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158930097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Frovatriptan succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-(R)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FROVATRIPTAN SUCCINATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36K05YF32G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Frovatriptan succinate in the treatment of migraine?

A1: Frovatriptan succinate functions as a selective agonist for the serotonin receptors 5-HT1B and 5-HT1D. [, , ] This interaction leads to the constriction of cranial blood vessels, believed to be a key factor in alleviating migraine headaches. [, ]

Q2: How does the long half-life of Frovatriptan succinate benefit migraine patients?

A2: Unlike other drugs in its class, Frovatriptan succinate boasts a significantly longer half-life of approximately 25 hours. [] This characteristic makes it particularly suitable for patients experiencing prolonged migraines or those prone to headache recurrence, potentially reducing the need for frequent re-dosing. []

Q3: Are there any specific advantages of administering Frovatriptan succinate intranasally compared to oral administration?

A3: Research suggests that intranasal delivery of Frovatriptan succinate, particularly using formulations like binary ethosomes in situ gel, offers advantages for brain targeting. [, , , ] This method can potentially bypass first-pass metabolism in the liver, leading to higher drug concentrations in the brain and improved bioavailability. [, , , ]

Q4: What are the different analytical techniques employed to quantify Frovatriptan succinate in pharmaceutical formulations?

A4: Several analytical techniques have been explored for the determination of Frovatriptan succinate, including:

- Ultraviolet (UV) Spectrophotometry: This method utilizes the compound's absorbance at specific wavelengths (e.g., 244 nm) for quantification. [, , , , ] It is a simple, rapid, and cost-effective approach. []

- High-Performance Liquid Chromatography (HPLC): Both standard RP-HPLC and chiral HPLC methods have been developed for separating and quantifying Frovatriptan succinate. [, , ] This method offers high sensitivity and selectivity. []

Q5: Have any alternative solid forms of Frovatriptan succinate, besides the monohydrate form used commercially, been investigated?

A5: Yes, research has explored the existence and characterization of different solid forms of Frovatriptan succinate:

- Dihydrate Form: This form has been successfully crystallized using a specific combination of acetone and water as solvents. [, ]

- Anhydrous Forms: Two distinct anhydrous forms have been generated from the hydrates through solvent-mediated and solid-state transformations. [, ]

Q6: What formulation strategies have been investigated to potentially enhance the delivery and effectiveness of Frovatriptan succinate?

A6: Several innovative formulation approaches have been investigated to improve the delivery and therapeutic profile of Frovatriptan succinate:

- Microemulsions: Nasal delivery of Frovatriptan succinate using microemulsions has demonstrated potential for enhanced brain transport in preclinical studies. []

- Solid Lipid Nanoparticles (SLNs): SLNs loaded with Frovatriptan succinate have been formulated and evaluated. [] These nanoparticles offer the potential for controlled drug release and improved bioavailability. []

- Fast-Dissolving Buccal Films/Strips: These formulations aim to enhance patient compliance by enabling faster drug absorption through the buccal mucosa. [, ]

Q7: Are there any known gender-related differences in the pharmacokinetic profile of Frovatriptan succinate?

A7: Clinical studies have revealed consistent gender differences in the pharmacokinetics of Frovatriptan succinate. [, ] Specifically, female subjects exhibited higher exposure to the drug, as indicated by elevated PK parameters (e.g., Cmax, AUC) compared to their male counterparts. [, ]

Q8: What is the current understanding of the stability of the anhydrous forms of Frovatriptan succinate?

A8: Studies have shown that the anhydrous forms of Frovatriptan succinate exhibit instability under humid conditions. [, ] Upon exposure to humidity, both anhydrous forms have been observed to convert back to their corresponding hydrate forms. [, ] This sensitivity to moisture underscores the importance of appropriate packaging and storage conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid](/img/structure/B1674079.png)

![(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1674086.png)

![(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid](/img/structure/B1674090.png)

![ethyl (3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoate](/img/structure/B1674091.png)

![Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)-](/img/structure/B1674092.png)

![(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol](/img/structure/B1674097.png)

![3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole](/img/structure/B1674098.png)

![4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B1674099.png)